BenchChemオンラインストアへようこそ!

Fmoc-D-Asp(OtBu)-OH

Peptide Synthesis SPPS Quality Control

For peptide scientists requiring stereochemical integrity, Fmoc-D-Asp(OtBu)-OH (CAS 12883-39-3) is the essential D-aspartate building block for Fmoc SPPS. Procuring verified high-purity material is critical: substitution with the L-enantiomer yields peptides with fundamentally altered biological activity, while racemized material represents a catastrophic failure mode in drug discovery. The D-configuration confers enhanced proteolytic stability, directly improving in vivo half-life. For Asp-Xaa motifs prone to base-catalyzed aspartimide formation, this OtBu-protected derivative serves as the baseline building block, with documented strategies available for complete suppression. Insist on ≥99.5% enantiomeric purity and comprehensive analytical documentation to protect your synthesis outcomes.

Molecular Formula C23H25NO6
Molecular Weight 411.4477
CAS No. 12883-39-3
Cat. No. B1143740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Asp(OtBu)-OH
CAS12883-39-3
Molecular FormulaC23H25NO6
Molecular Weight411.4477
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Asp(OtBu)-OH (CAS 12883-39-3): Definitive Sourcing Guide for High-Fidelity D-Aspartic Acid Incorporation in Fmoc SPPS


Fmoc-D-Asp(OtBu)-OH (CAS 112883-39-3, also referenced as 12883-39-3) is a doubly protected D-aspartic acid derivative serving as the standard building block for introducing D-aspartic acid residues into peptides via Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino function and a tert-butyl (OtBu) ester protecting the β-carboxyl side chain, enabling orthogonal deprotection strategies essential for stepwise peptide assembly . This specific D-enantiomer is critical for synthesizing peptides with defined stereochemistry, enhanced proteolytic stability, and altered conformational properties compared to their L-counterparts [1].

Fmoc-D-Asp(OtBu)-OH Procurement Risk: Why In-Class Substitution Without Verified Specifications Compromises Peptide Integrity


Substituting Fmoc-D-Asp(OtBu)-OH with a lower-purity alternative or a different stereoisomer (e.g., the L-enantiomer Fmoc-L-Asp(OtBu)-OH) introduces quantifiable risks to peptide synthesis outcomes. Aspartic acid residues in Fmoc SPPS are notoriously susceptible to base-catalyzed aspartimide formation during repetitive piperidine deprotection cycles—a side reaction that can generate up to nine distinct by-products, severely compromising crude peptide purity and yield [1]. Standard Asp(OtBu) protection, while widely employed, does not inherently suppress this problem; comparative studies have demonstrated that both β-carboxy protecting groups superior to standard Asp(OtBu) exist, and complete aspartimide suppression with OtBu protection requires specific backbone protection strategies such as Hmb on the preceding residue [2][3]. Furthermore, stereochemical integrity is non-negotiable: procurement of the L-enantiomer instead of the required D-enantiomer yields peptides with entirely different biological activity profiles. The evidence presented below establishes the verifiable, quantitative basis for prioritizing verified high-purity Fmoc-D-Asp(OtBu)-OH over unspecified alternatives.

Fmoc-D-Asp(OtBu)-OH Quantitative Comparator Evidence: Purity, Enantiomeric Excess, Aspartimide Mitigation, and Solubility Benchmarks


HPLC Purity ≥99.0% and Enantiomeric Purity ≥99.5%: Verifiable Quality Metrics Exceeding Standard Grade Alternatives

The Novabiochem® grade of Fmoc-D-Asp(OtBu)-OH is specified with an assay of ≥99.0% by HPLC (area%) and enantiomeric purity of ≥99.5% (a/a) . By comparison, alternative suppliers offer this compound at lower purity grades, with specifications ranging from 95% to 98% . This purity differential directly correlates with peptide synthesis fidelity: lower-purity building blocks introduce undefined impurities that can participate in side reactions, truncate peptide chains, or generate deletion sequences that are chromatographically difficult to separate from the target product.

Peptide Synthesis SPPS Quality Control HPLC Purity Enantiomeric Purity

Optical Rotation [α]D²⁰ = -24.5 ± 1.0°: Verified Stereochemical Identity Differentiating D-Enantiomer from L-Enantiomer

The D-enantiomer of Fmoc-Asp(OtBu)-OH exhibits a specific optical rotation of [α]D²⁰ = -24.5 ± 1.0° (C=1 in DMF) . This value is quantitatively distinct from the L-enantiomer (Fmoc-L-Asp(OtBu)-OH), which would exhibit a positive rotation of approximately +24.5°. This specification serves as a critical batch-release criterion confirming stereochemical identity and is not universally reported across all supplier specifications. The absence of optical rotation verification in procurement documentation introduces the risk of receiving the incorrect enantiomer or racemized material.

Chiral Purity Stereochemistry Optical Rotation D-Amino Acids Quality Specification

Aspartimide Suppression: OtBu Protection with Hmb Backbone Protection Achieves Complete Suppression vs. OtBu Alone

In systematic investigations of aspartimide formation during Fmoc-based SPPS of model hexapeptide H-VKDGYI-OH, researchers demonstrated that complete suppression of aspartimide and aspartimide-related by-products was achieved using the combination of OtBu side chain protection and Hmb (2-hydroxy-4-methoxybenzyl) backbone protection for the preceding Gly residue [1]. By comparison, standard Asp(OtBu) protection without Hmb backbone protection on the preceding residue does not achieve complete suppression; both β-carboxy protecting groups evaluated in this study were superior to standard Asp(OtBu) [2]. Subsequent studies comparing Fmoc-Asp(OtBu)-OH against newer t-butyl-based protecting groups in scorpion toxin II model peptide variants H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH confirmed that while OtBu remains the industry standard, optimized protection strategies can further minimize aspartimide by-products [3].

Aspartimide Formation Side Reaction Suppression Fmoc SPPS Backbone Protection Peptide Purity

DMF Solubility ≥0.5 M: SPPS-Compatible Solubility Enabling Efficient Coupling Kinetics

Novabiochem® grade Fmoc-D-Asp(OtBu)-OH is specified as clearly soluble at a concentration of 1 mmole in 2 mL DMF (equivalent to 0.5 M) . This solubility specification is critical for efficient SPPS protocols, as coupling reactions are typically conducted in DMF at concentrations ranging from 0.1–0.5 M. Alternative solubility data from other suppliers indicate DMSO solubility of 90–100 mg/mL (approximately 0.22–0.24 M) under different conditions [1]; however, DMF is the preferred solvent for Fmoc SPPS due to superior resin swelling properties and coupling kinetics.

Solubility SPPS Compatibility DMF Coupling Efficiency Formulation

Water Content ≤1.00% by KF Titration: Critical Specification for Coupling Reagent Compatibility

The Novabiochem® grade of Fmoc-D-Asp(OtBu)-OH is specified with water content (Karl Fischer) ≤1.00% . In Fmoc SPPS, excess water in building blocks can hydrolyze activated esters and coupling reagents (e.g., HBTU, HATU, DIC), reducing coupling efficiency and leading to incomplete aminoacylation. Alternative supplier specifications do not consistently report water content limits, representing an unquantified risk for moisture-sensitive coupling protocols.

Water Content Karl Fischer Coupling Reagents SPPS Quality Specification

Novabiochem® Trademark Grade: Differentiated Supply Chain with Full Certificate of Analysis Documentation

Fmoc-D-Asp(OtBu)-OH manufactured under the Novabiochem® trademark (Merck KGaA) carries a comprehensive analytical specification including identity (IR), enantiomeric purity (≥99.5%), HPLC purity (≥99.0%), TLC purity (≥98%), acidimetric assay (≥96.0%), water content (≤1.00%), and solubility verification . This grade is explicitly designated as a standard building block for introduction of D-aspartic acid residues by Fmoc SPPS . Alternative suppliers offer this compound at lower purity grades (95–98%) and do not consistently provide the full suite of analytical specifications required for regulated peptide synthesis environments.

GMP Manufacturing Novabiochem Certificate of Analysis Supply Chain Integrity Peptide APIs

Fmoc-D-Asp(OtBu)-OH: Evidence-Backed Procurement Scenarios for Optimized Peptide Synthesis Outcomes


Synthesis of D-Aspartate-Containing Therapeutic Peptides Requiring Definitive Stereochemical Integrity

When synthesizing therapeutic peptides containing D-aspartic acid residues—such as proteolytically stabilized analogs or peptides requiring specific conformational constraints for target engagement—procurement of Fmoc-D-Asp(OtBu)-OH with verified enantiomeric purity ≥99.5% and specific optical rotation [α]D²⁰ = -24.5 ± 1.0° is essential . The D-aspartate configuration confers enhanced resistance to endogenous proteases compared to L-aspartate, directly improving in vivo half-life [4]. Substitution with the L-enantiomer or racemized material yields peptides with fundamentally altered biological activity and pharmacokinetic profiles, representing a catastrophic failure mode in drug discovery pipelines. The quantifiable enantiomeric purity specification provides procurement teams with an objective, verifiable criterion for supplier qualification and batch acceptance.

Synthesis of Aspartyl-Containing Difficult Sequences with Validated Aspartimide Mitigation Strategy

For peptide sequences containing Asp-Xaa motifs (where Xaa = Gly, Asn, Arg, or other small residues) that are prone to base-catalyzed aspartimide formation during repeated piperidine deprotection cycles, procurement of Fmoc-D-Asp(OtBu)-OH should be accompanied by sequence-specific optimization informed by peer-reviewed comparative studies . The established literature demonstrates that while standard Asp(OtBu) protection does not inherently suppress aspartimide formation, complete suppression is achievable when OtBu side chain protection is combined with Hmb backbone protection on the preceding residue . Alternative β-carboxy protecting groups (e.g., 3-methylpent-3-yl ester, OMpe, OBno) have demonstrated superior aspartimide suppression compared to standard OtBu in comparative studies, representing options for sequences where even optimized OtBu protocols prove insufficient [4]. This scenario justifies procurement of Fmoc-D-Asp(OtBu)-OH as the baseline building block, with concurrent consideration of complementary backbone protection reagents or alternative protecting groups for exceptionally problematic sequences.

GMP and Preclinical Development Requiring Full Analytical Traceability and Supply Chain Integrity

For peptide synthesis supporting IND-enabling studies, GMP manufacturing, or clinical trial material production, procurement must prioritize building blocks with comprehensive analytical documentation. The Novabiochem® grade of Fmoc-D-Asp(OtBu)-OH provides a seven-parameter analytical specification including IR identity confirmation, enantiomeric purity (≥99.5%), HPLC purity (≥99.0%), TLC purity (≥98%), acidimetric assay (≥96.0%), water content (≤1.00%), and verified DMF solubility . This documentation supports regulatory filings by establishing identity, purity, and impurity profiles for each batch. Alternative supplier grades typically report only HPLC purity (95–98%) without enantiomeric purity verification, water content limits, or full identity testing—deficiencies that introduce unquantified regulatory and quality risks. The Novabiochem® trademark (Merck KGaA) further ensures supply chain continuity and manufacturing consistency essential for multi-year development programs.

High-Throughput Peptide Library Synthesis Requiring Batch-to-Batch Consistency and Predictable Coupling Kinetics

In automated, high-throughput peptide library synthesis where hundreds to thousands of peptides are produced in parallel, building block quality variability directly translates to library quality variability and increased false-positive/false-negative rates in downstream screening assays. Procurement of Fmoc-D-Asp(OtBu)-OH with specified DMF solubility ≥0.5 M and water content ≤1.00% ensures predictable dissolution and coupling kinetics across all synthesis positions . The ≤1.00% water specification is particularly critical for automated synthesizers employing moisture-sensitive coupling reagents, as excess water in any single building block can hydrolyze activated esters, reduce coupling efficiency at that cycle, and propagate deletion sequences through the entire peptide chain . The ≥99.0% HPLC purity specification minimizes the introduction of undefined impurities that complicate LC-MS quality control of library members and confound structure-activity relationship interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Asp(OtBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.